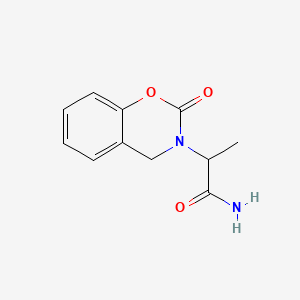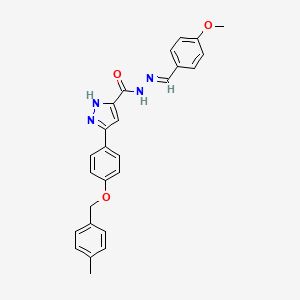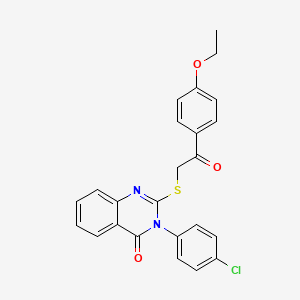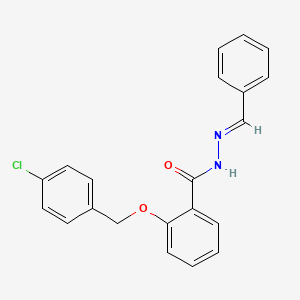
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: is a complex organic compound characterized by a pyrrolidine ring substituted with a diphenylmethylene group and two methyl groups. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological and chemical properties. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenylmethylene and methyl groups. One common synthetic route includes the reaction of a suitable precursor with diphenylmethanol under acidic conditions to form the diphenylmethylene group. The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the use of high-pressure and high-temperature conditions to achieve efficient yields. Catalysts such as cobalt and nickel oxides supported on alumina are commonly used to facilitate these reactions. The process typically involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures .
化学反应分析
Types of Reactions
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl or diphenylmethylene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted pyrrolidine derivatives.
科学研究应用
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
相似化合物的比较
Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl-: can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry as anticonvulsants and anti-inflammatory agents.
Pyrrolidine-2-one: Used in the synthesis of various pharmaceuticals and as a solvent in chemical reactions.
Prolinol: A derivative of pyrrolidine used as a chiral auxiliary in asymmetric synthesis.
The uniqueness of Pyrrolidine, 4-(diphenylmethylene)-1,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
| 61334-27-8 | |
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC 名称 |
4-benzhydrylidene-1,2-dimethylpyrrolidine |
InChI |
InChI=1S/C19H21N/c1-15-13-18(14-20(15)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI 键 |
LWESAKMGWPISLC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002590.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
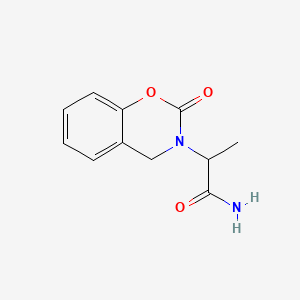
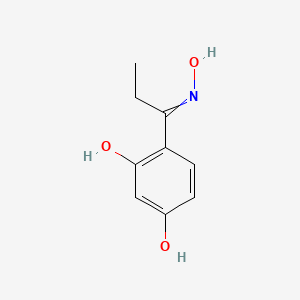
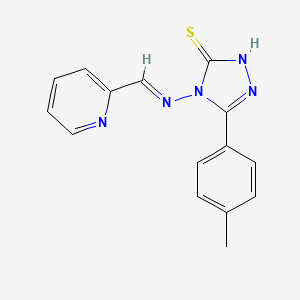
![(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B12002628.png)
